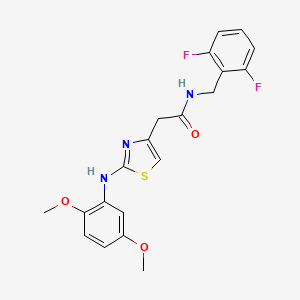

N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide

CAS No.: 1203151-09-0

Cat. No.: VC6942648

Molecular Formula: C20H19F2N3O3S

Molecular Weight: 419.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203151-09-0 |

|---|---|

| Molecular Formula | C20H19F2N3O3S |

| Molecular Weight | 419.45 |

| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25) |

| Standard InChI Key | FURGCRJKVYNBNL-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three primary components:

-

Thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Acetamide group: Linked to the thiazole’s 4-position, this group connects to a 2,6-difluorobenzyl substituent via an amide bond.

-

2,5-Dimethoxyphenylamino moiety: Attached to the thiazole’s 2-position, this aromatic system introduces methoxy groups at the 2- and 5-positions of the phenyl ring .

The interplay of these groups confers unique electronic and steric properties, influencing solubility, reactivity, and biological target interactions.

Physicochemical Data

Key molecular properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₁₉F₂N₃O₃S | |

| Molecular weight | 419.4 g/mol | |

| SMILES notation | COc1ccc(OC)c(Nc2nc(CC(=O)NCc3c(F)cccc3F)cs2)c1 | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 7 |

The presence of fluorine atoms enhances metabolic stability and membrane permeability, while methoxy groups contribute to π-π stacking interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized through a multi-step sequence, typically involving:

-

Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters.

-

Introduction of the 2,5-dimethoxyphenylamino group: Nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis.

-

Acetamide linkage construction: Coupling of the thiazole intermediate with 2,6-difluorobenzylamine via activated carboxylate intermediates .

Reaction conditions are critical, with temperature control (typically 50–100°C) and anhydrous solvents (e.g., DMF or THF) required to prevent side reactions.

Key Reaction Optimization

-

Thioether formation: Base-catalyzed conditions (e.g., K₂CO₃ in DMF) enhance nucleophilicity of sulfur atoms.

-

Amide coupling: Carbodiimide reagents (e.g., EDC or DCC) with HOBt as an additive improve yields to >75% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Distinct signals include:

-

¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 110–150 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 419.4 (M+H⁺), with fragmentation patterns indicating cleavage at the amide bond and thiazole ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume